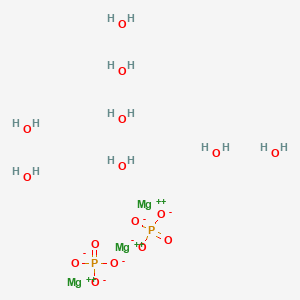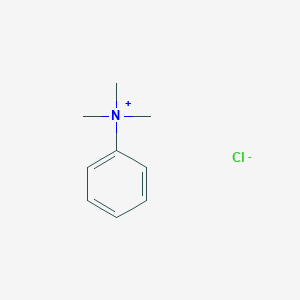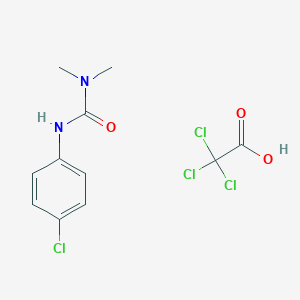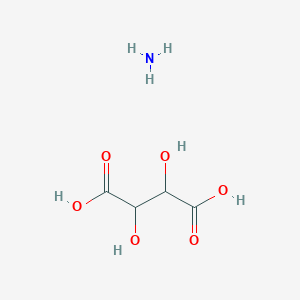
10-Hydroxy-2-decensäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 10-Hydroxy-2-Decensäure als Vorläufer für die Synthese verschiedener bioaktiver Verbindungen verwendet. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese .
Biologie
Biologisch gesehen ist this compound dafür bekannt, das Wachstum und die Differenzierung von neuronalen Stammzellen zu fördern. Sie wurde auf ihr Potenzial in der Neurogenese und Neuroprotektion untersucht .
Medizin
In der Medizin zeigt this compound Antitumor-, entzündungshemmende und immunmodulatorische Eigenschaften. Sie wird auf ihr Potenzial bei der Behandlung verschiedener Erkrankungen untersucht, darunter Krebs und neurodegenerative Erkrankungen .
Industrie
Industriell wird this compound in Kosmetika und Hautpflegeprodukten verwendet, da sie Anti-Aging- und hautregenerierende Eigenschaften besitzt. Sie wird auch auf ihr Potenzial in der Lebensmittelkonservierung aufgrund ihrer antimikrobiellen Aktivität untersucht .
Wirkmechanismus
This compound übt ihre Wirkungen über verschiedene molekulare Ziele und Pfade aus. Sie fördert die Neurogenese durch Aktivierung des PI3K/Akt-Signalwegs, der für das Zellüberleben und das Zellwachstum entscheidend ist. Ihre entzündungshemmenden Wirkungen werden durch die Hemmung proinflammatorischer Zytokine und des NF-κB-Signalwegs vermittelt .
Wirkmechanismus
10-Hydroxy-2-decenoic acid (10-HDA), also known as 10-hydroxydec-2-enoic acid, is a unique medium-chain fatty acid found in royal jelly. It has been associated with various health benefits due to its unique properties .
Target of Action
10-HDA primarily targets the Free Fatty Acid Receptor 4 (FFAR4) on osteoclasts . Osteoclasts are cells that break down bone tissue, and this process is essential for the maintenance and repair of bones. By binding to FFAR4, 10-HDA inhibits the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), thereby attenuating the induction of the Nuclear Factor of Activated T cells (NFAT) c1 . This action inhibits bone resorption, which could be beneficial in conditions like osteoporosis .
Mode of Action
10-HDA interacts with its targets by binding to the FFAR4 receptor on osteoclasts . This binding inhibits RANKL, a key regulator of osteoclast differentiation and activation . The inhibition of RANKL leads to the attenuation of NFAT c1 induction, a master regulator of osteoclastogenesis . This interaction results in the inhibition of bone resorption .
Biochemical Pathways
The primary biochemical pathway affected by 10-HDA is the RANKL-RANK signaling pathway involved in bone metabolism . By inhibiting RANKL, 10-HDA disrupts this pathway, leading to a decrease in osteoclast differentiation and activity, and thus, a decrease in bone resorption .
Pharmacokinetics
A study on the metabolism and pharmacokinetics of medium-chain fatty acids in royal jelly, including 10-hda, found that these fatty acids are metabolized to dicarboxylate and absorbed into the circulation . Enzyme treatment increased the absorption of these fatty acids .
Result of Action
The binding of 10-HDA to FFAR4 and the subsequent inhibition of RANKL leads to a decrease in the differentiation and activity of osteoclasts . This results in a decrease in bone resorption, which could potentially be beneficial in conditions like osteoporosis . Additionally, 10-HDA has been shown to possess various biological activities, such as antibacterial, antioxidative, anti-inflammatory, immune regulation, and antitumor effects .
Action Environment
The action of 10-HDA can be influenced by various environmental factors. For instance, the presence of certain enzymes can increase the absorption of 10-HDA . Additionally, the efficacy of 10-HDA may be influenced by the presence of other compounds in the environment.
Biochemische Analyse
Biochemical Properties
10-Hydroxy-2-decenoic acid has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it promotes neurogenesis of neural stem/progenitor cells, which are capable of differentiating into neurons, astrocytes, or oligodendrocytes . It also exhibits anti-inflammatory, antioxidant, and gut microbiota modulation activities .
Cellular Effects
10-Hydroxy-2-decenoic acid has significant effects on various types of cells and cellular processes. It has been shown to alleviate lipopolysaccharide-induced intestinal mucosal injury in chickens . It also exhibits anti-inflammatory activity in human colon cancer cells and has been shown to enhance glucose metabolism via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice .
Molecular Mechanism
10-Hydroxy-2-decenoic acid exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the NF-κB pathway, which is primarily in response to prototypical pro-inflammatory cytokines . It also enhances glucose metabolism via the PI3K/AKT signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, 10-Hydroxy-2-decenoic acid has been shown to have long-term effects on cellular function. For example, it has been found to significantly reduce the biofilm viability and effectively eradicate mature biofilms .
Dosage Effects in Animal Models
The effects of 10-Hydroxy-2-decenoic acid vary with different dosages in animal models. For instance, it has been shown to reduce fasting blood glucose and increase insulin levels in diabetic mice when administered at a dosage of 100 mg per kg body weight .
Metabolic Pathways
10-Hydroxy-2-decenoic acid is involved in various metabolic pathways. It has been shown to enhance glucose metabolism via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice .
Transport and Distribution
It has been shown to be transported and distributed effectively in animal models when administered orally .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 10-Hydroxy-2-Decensäure erfolgt typischerweise durch Aldolkondensation von Decansäurederivaten. Eine gängige Methode beinhaltet die Reaktion von 10-Hydroxydecansäure mit Acetaldehyd unter basischen Bedingungen, um das gewünschte Produkt zu bilden. Die Reaktion wird üblicherweise in Gegenwart einer starken Base wie Natriumhydroxid bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound basiert hauptsächlich auf der Extraktion aus Gelée Royale. Der Prozess beinhaltet die Sammlung von Gelée Royale aus Bienenstöcken, gefolgt von der Reinigung mithilfe von Techniken wie Lösungsmittelextraktion, Kristallisation und Chromatographie, um this compound zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
10-Hydroxy-2-Decensäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sie kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Die Reduktion der Doppelbindung kann zu gesättigten Fettsäuren führen.
Substitution: Die Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen, um Ester oder Ether zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Katalytische Hydrierung mit Palladium auf Kohle ist eine typische Methode.
Substitution: Säurechloride oder Anhydride werden oft für Veresterungsreaktionen verwendet.
Hauptprodukte
Oxidation: 10-Oxo-2-Decensäure.
Reduktion: 10-Hydroxydecansäure.
Substitution: Verschiedene Ester und Ether, abhängig von den verwendeten Substituenten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
10-Hydroxydecansäure: Ein gesättigtes Analogon von 10-Hydroxy-2-Decensäure.
2-Decensäure: Fehlt die in this compound vorhandene Hydroxylgruppe.
10-Oxo-2-Decensäure: Eine oxidierte Form von this compound.
Einzigartigkeit
This compound ist aufgrund ihrer spezifischen Hydroxyl- und Doppelbindungskonfiguration einzigartig, die ihr besondere biologische Aktivitäten verleiht, die bei ihren Analogen nicht beobachtet werden. Ihre Fähigkeit, die Neurogenese zu fördern, und ihre entzündungshemmenden Eigenschaften sind besonders bemerkenswert .
Eigenschaften
IUPAC Name |
(E)-10-hydroxydec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBZHVUGQROELI-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CC(=O)O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC/C=C/C(=O)O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045504 | |
| Record name | trans-10-Hydroxy-2-decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14113-05-4 | |
| Record name | trans-10-Hydroxy-2-decenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14113-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hydroxydecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014113054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14113-05-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-10-Hydroxy-2-decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-10-Hydroxy-2-decenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-HYDROXYDECENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76B519G7TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)








